molecular formula C3H8Cl2N4S B2862524 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride CAS No. 2408972-56-3

3-(Aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride

Cat. No. B2862524
CAS RN: 2408972-56-3
M. Wt: 203.09
InChI Key: SKXMZVQHQSCAMU-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride, also known as AMTDA, is a synthetic compound that belongs to the family of thiadiazole derivatives. It has been widely studied for its potential application in scientific research, particularly in the field of medicinal chemistry.

Scientific Research Applications

Corrosion Inhibition

One application of 3-(Aminomethyl)-1,2,4-thiadiazol-5-amine derivatives is in the field of corrosion inhibition. Kaya et al. (2016) utilized quantum chemical and molecular dynamics simulation studies to predict the corrosion inhibition performances of thiadiazole derivatives against corrosion of iron. Their findings suggest that these compounds can interact strongly with metal surfaces, providing a protective barrier against corrosion (Kaya et al., 2016).

Molecular Structure Analysis

Another significant application is in the analysis of molecular structures. Kerru et al. (2019) reported on the crystal and molecular structure of a 1,3,4-thiadiazole derivative, characterized through various spectroscopic techniques and single-crystal X-ray diffraction. Their work highlights the importance of 1,3,4-thiadiazole derivatives in understanding molecular interactions and designing new chemical entities for specific applications (Kerru et al., 2019).

Antimicrobial Agents

The synthesis and evaluation of 1,3,4-thiadiazole derivatives as antimicrobial agents represent another area of research. Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014).

Anticancer Agents

Furthermore, 1,3,4-thiadiazole derivatives are being investigated for their potential anticancer properties. Makwane et al. (2018) explored the synthesis, characterization, and in vitro biological evaluation of novel 3-chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, indicating potential antibacterial and antifungal activities (Makwane et al., 2018).

Synthesis and Chemical Analysis

In addition to these applications, the compound and its derivatives are key in the synthesis and chemical analysis of various molecules. Yang et al. (2016) developed a 1,3,4-thiadiazole library through solid-phase organic synthesis, demonstrating the versatility of these compounds in generating diverse molecular analogs with potential pharmacological applications (Yang et al., 2016).

properties

IUPAC Name

3-(aminomethyl)-1,2,4-thiadiazol-5-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4S.2ClH/c4-1-2-6-3(5)8-7-2;;/h1,4H2,(H2,5,6,7);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKXMZVQHQSCAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NSC(=N1)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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